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Compound of Interest

Compound Name: vigilin

Cat. No.: B1175920 Get Quote

Welcome to the technical support center for the expression and purification of recombinant

vigilin. This resource is designed for researchers, scientists, and drug development

professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to

overcome common challenges encountered during the experimental workflow.

Frequently Asked Questions (FAQs)
Q1: What are the main challenges in expressing full-length recombinant vigilin in E. coli?

A1: Expressing full-length vigilin, a large, multi-domain protein of approximately 150 kDa, in E.

coli presents several challenges:

Low Expression Levels: Due to its large size and potential for codon bias when expressing a

human protein in a prokaryotic system, obtaining high yields of recombinant vigilin can be

difficult.

Inclusion Body Formation: High-level expression of large, complex proteins often leads to

misfolding and aggregation, resulting in the formation of insoluble inclusion bodies.[1][2][3]

Factors such as high induction temperatures and high inducer concentrations can

exacerbate this issue.[3][4]

Poor Solubility: Even if expressed in a soluble form, vigilin's multi-domain nature can lead to

instability and a propensity to aggregate in solution.
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Proteolytic Degradation: The long polypeptide chain of large proteins like vigilin is

susceptible to degradation by host cell proteases.[5]

Q2: Which expression tag is recommended for vigilin purification?

A2: A Glutathione S-transferase (GST) tag is a suitable choice for vigilin. The large size of the

GST tag (approximately 26 kDa) can enhance the solubility and stability of the fusion protein.[6]

Additionally, it allows for a straightforward affinity purification step using glutathione-based

resins.[7]

Q3: My GST-tagged vigilin is found in inclusion bodies. What can I do?

A3: If your recombinant vigilin is expressed as inclusion bodies, you have two main strategies:

Optimize Expression for Soluble Protein:

Lower Induction Temperature: Reduce the induction temperature to 16-25°C and express

for a longer period (e.g., overnight).[5][8] This slows down protein synthesis, allowing more

time for proper folding.

Reduce IPTG Concentration: Titrate the Isopropyl β-D-1-thiogalactopyranoside (IPTG)

concentration, trying a range from 0.1 mM to 1 mM, to find the optimal level that balances

expression and solubility.[9][10]

Use a Different E. coli Strain: Strains like BL21(DE3)pLysS or Rosetta(DE3) can help by

providing tRNAs for rare codons and reducing basal expression.

Codon Optimization: Synthesizing the vigilin gene with codons optimized for E. coli can

significantly improve expression and solubility.[11][12]

Refolding from Inclusion Bodies:

Isolate and wash the inclusion bodies to remove contaminating proteins.

Solubilize the inclusion bodies using strong denaturants like 8M urea or 6M guanidine

hydrochloride.
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Refold the protein by gradually removing the denaturant through methods like dialysis or

rapid dilution into a refolding buffer.[13][14][15] This process often requires empirical

optimization of buffer conditions.

Q4: I have very low yields of purified vigilin. How can I improve this?

A4: Low yields can be addressed by systematically evaluating each step of your workflow:

Confirm Expression: Before purification, confirm that the protein is being expressed by

running a small sample of the cell lysate on an SDS-PAGE gel and performing a Western

blot with an anti-GST or anti-vigilin antibody.

Optimize Lysis: Ensure complete cell lysis to release the recombinant protein. Sonication or

high-pressure homogenization are common methods. The addition of lysozyme and DNase

can improve lysis efficiency.

Optimize Affinity Chromatography:

Flow Rate: Use a slow flow rate during sample application to the glutathione resin to

maximize binding, as the kinetics can be slow for large proteins.

Binding Capacity: Do not overload the column. Ensure you are using an adequate amount

of resin for your expected protein yield.

Wash Steps: Use a sufficient volume of wash buffer to remove non-specifically bound

proteins.

Prevent Degradation: Add a cocktail of protease inhibitors to your lysis and purification

buffers.
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Problem Possible Cause Recommended Solution

No or very low expression of

recombinant vigilin.

Codon bias for human vigilin in

E. coli.

Synthesize a codon-optimized

gene for vigilin. Use an E. coli

strain that supplies tRNAs for

rare codons (e.g., Rosetta).

[11][12]

mRNA instability or secondary

structures.

Optimize the 5' untranslated

region of the mRNA to

minimize secondary structures.

Protein is toxic to the host

cells.

Use a tightly regulated

promoter system (e.g., pBAD)

or an E. coli strain with tighter

control over basal expression

(e.g., BL21-AI,

BL21(DE3)pLysS).[8]

Vigilin is expressed but is

insoluble (in inclusion bodies).

Expression rate is too high,

leading to misfolding.

Lower the induction

temperature (16-25°C) and

IPTG concentration (0.1-0.5

mM).[5][10]

Intrinsic properties of full-

length vigilin.

Co-express with molecular

chaperones (e.g.,

GroEL/GroES) to assist in

proper folding.

Disulfide bonds are not

forming correctly in the

reducing environment of the E.

coli cytoplasm.

Express the protein in an E.

coli strain engineered to

facilitate disulfide bond

formation in the cytoplasm

(e.g., SHuffle).
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Problem Possible Cause Recommended Solution

GST-vigilin does not bind to

the glutathione resin.
GST tag is not accessible.

Purify under denaturing

conditions to expose the tag,

followed by on-column

refolding.

Flow rate during sample

loading is too high.

Decrease the flow rate to allow

for sufficient interaction time

between the GST-tag and the

resin.

Incorrect buffer composition.

Ensure the pH of your binding

buffer is between 7.0 and 8.0

and that it does not contain

components that interfere with

binding.

Low recovery of vigilin after

elution.
Inefficient elution.

Increase the concentration of

reduced glutathione in the

elution buffer (e.g., up to 20-50

mM). Perform multiple, smaller

volume elutions.

Protein has precipitated on the

column.

Try adding stabilizing agents to

the buffers, such as 10%

glycerol or non-detergent

sulfobetaines.

Purified vigilin is not stable and

aggregates over time.
Suboptimal buffer conditions.

Perform a buffer screen to

identify the optimal pH, salt

concentration, and additives

(e.g., glycerol, L-arginine) for

vigilin stability.

Presence of proteases.
Add protease inhibitors to the

final purified protein sample.

Repeated freeze-thaw cycles.

Aliquot the purified protein into

single-use volumes and store

at -80°C.
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Inefficient on-column cleavage

of the GST tag.
Inaccessible cleavage site.

Perform the cleavage reaction

for a longer duration or at a

slightly higher temperature (if

the protein is stable). Consider

adding a flexible linker

between the GST tag and

vigilin in your expression

construct.

Inactive protease.

Ensure the protease is stored

correctly and use a fresh

batch. Confirm its activity with

a control substrate.

Quantitative Data Summary
The following tables provide estimated values for expression and purification of GST-tagged

recombinant vigilin based on typical yields for large proteins expressed in E. coli. Actual

results can vary significantly depending on the specific experimental conditions.

Table 1: Optimization of Vigilin Expression Conditions
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Parameter Condition 1 Condition 2 Condition 3
Expected
Outcome

Temperature 37°C 25°C 18°C

Lower

temperatures

may increase the

proportion of

soluble protein.

IPTG

Concentration
1.0 mM 0.5 mM 0.1 mM

Lower

concentrations

can reduce the

rate of protein

synthesis,

potentially

improving

folding.[9][10]

Induction Time 4 hours 8 hours
16 hours

(overnight)

Longer induction

times at lower

temperatures are

often necessary.

Estimated Yield

(mg/L of culture)

1-5 (mostly

insoluble)

5-10 (increased

soluble fraction)

2-8 (highest

soluble fraction)

Yields are highly

dependent on

the protein's

properties.

Table 2: GST-Vigilin Purification Efficiency

Purification Step Total Protein (mg) GST-Vigilin (mg) Purity (%)

Crude Lysate 500 10 2

Glutathione Affinity

Chromatography
15 8 >90

Size Exclusion

Chromatography
6 5 >95
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Experimental Protocols
Protocol 1: Expression of GST-Tagged Vigilin in E. coli

Transformation: Transform a codon-optimized pGEX vector containing the human vigilin
gene into E. coli BL21(DE3) cells. Plate on LB agar with the appropriate antibiotic and

incubate overnight at 37°C.

Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotic and grow

overnight at 37°C with shaking.

Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at

37°C with shaking until the OD600 reaches 0.6-0.8.

Induction: Cool the culture to 18°C. Induce protein expression by adding IPTG to a final

concentration of 0.2 mM.[16]

Expression: Continue to incubate the culture at 18°C for 16-20 hours with shaking.

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard

the supernatant and store the cell pellet at -80°C.

Protocol 2: Purification of GST-Tagged Vigilin
Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 7.5,

150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1% Triton X-100, and a protease inhibitor cocktail).

Lyse the cells by sonication on ice.

Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris

and insoluble protein. Collect the supernatant.

Affinity Chromatography:

Equilibrate a glutathione-sepharose column with lysis buffer without Triton X-100.

Load the clarified lysate onto the column at a slow flow rate (e.g., 0.5 mL/min).

Wash the column with 10-15 column volumes of wash buffer (50 mM Tris-HCl pH 7.5, 150

mM NaCl, 1 mM DTT).
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Elute the GST-vigilin with elution buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM

DTT, 20 mM reduced glutathione). Collect fractions.

On-Column Cleavage (Optional):

After the wash step, equilibrate the column with cleavage buffer (e.g., PreScission

Protease buffer: 50 mM Tris-HCl pH 7.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT).

Add PreScission Protease to the column and incubate at 4°C for 4-16 hours.

Elute the cleaved, untagged vigilin with cleavage buffer. The GST tag and the protease

(which is also GST-tagged) will remain bound to the resin.[17][18]

Size Exclusion Chromatography (Polishing Step):

Concentrate the eluted fractions containing vigilin.

Load the concentrated protein onto a size exclusion chromatography column (e.g.,

Superdex 200) pre-equilibrated with a suitable storage buffer (e.g., 20 mM HEPES pH 7.5,

300 mM NaCl, 10% glycerol, 1 mM DTT).

Collect fractions corresponding to the monomeric vigilin peak (around 150 kDa).

Analysis and Storage: Analyze the purity of the final protein by SDS-PAGE. Determine the

concentration using a spectrophotometer (A280) or a Bradford assay. Aliquot the purified

protein, flash-freeze in liquid nitrogen, and store at -80°C.

Visualizations
Experimental Workflow for Recombinant Vigilin
Production

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 15 Tech Support

https://www.benchchem.com/product/b1175920?utm_src=pdf-body
https://www.benchchem.com/product/b1175920?utm_src=pdf-body
https://wolfson.huji.ac.il/purification/PDF/Protease_fusion_cleavage/Pharmacia_PreScission_GST_II.pdf
https://cdn.cytivalifesciences.com/api/public/content/digi-11794-pdf
https://www.benchchem.com/product/b1175920?utm_src=pdf-body
https://www.benchchem.com/product/b1175920?utm_src=pdf-body
https://www.benchchem.com/product/b1175920?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1175920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Recombinant Vigilin Expression and Purification
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Caption: Overview of the recombinant vigilin production workflow.
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Vigilin's Role in Heterochromatin Formation

Vigilin's Role in Heterochromatin Maintenance
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Caption: Vigilin's interaction with SUV39H1 promotes H3K9 methylation.

Vigilin's Involvement in DNA Double-Strand Break
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Vigilin in Homologous Recombination DNA Repair

DNA Double-Strand Break
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Caption: Vigilin facilitates the recruitment of key DNA repair proteins.

Vigilin's Regulation of Apolipoprotein B (ApoB) mRNA
Translation
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Translational Regulation of ApoB mRNA by Vigilin

Vigilin

ApoB mRNA

binds to CU-rich regions

80S Ribosome

associates with

is translated on

ApoB Protein

synthesizes

VLDL Secretion

Click to download full resolution via product page

Caption: Vigilin's role in modulating the translation of ApoB mRNA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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